2-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2OS/c14-11-10(2-1-7-18-11)12(20)19-8-3-5-9(6-4-8)21-13(15,16)17/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSNKIWARHSDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, have been used in the pharmaceutical and agrochemical industries. The specific targets can vary depending on the specific TFMP derivative and its intended use.
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biochemical Pathways
Tfmp derivatives have been used in various applications, suggesting they may interact with multiple biochemical pathways.
Biological Activity
2-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings, highlights case studies, and presents data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- SMILES :
CC(=O)N(C1=CC=C(C=C1Cl)S(C(F)(F)F)C2=CN=CC=C2)C - Molecular Formula : C13H9ClF3N3OS
- Molecular Weight : 355.74 g/mol
This compound features a pyridine ring substituted with a chloro group and a trifluoromethylsulfanyl moiety, which are known to influence its biological activity.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological potency due to their unique electronic properties. The specific activities of this compound include:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by interfering with critical signaling pathways. For instance, it has shown potential against breast cancer cells by modulating the expression of genes involved in cell proliferation and apoptosis.
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro assays revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead candidate for developing new antibiotics.
- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammatory markers in cellular models, indicating its potential use in treating inflammatory diseases.
Case Studies
-
Antitumor Activity Assessment
- A study conducted on MCF-7 (breast cancer) cells showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant cytotoxicity.
-
Antimicrobial Testing
- In a comparative study against standard antibiotics, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.
-
Anti-inflammatory Mechanism
- In vitro experiments using RAW 264.7 macrophages revealed that treatment with the compound led to a reduction in nitric oxide production, suggesting its role in inhibiting the NF-kB signaling pathway involved in inflammation.
Data Tables
Scientific Research Applications
Research indicates that compounds similar to 2-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]pyridine-3-carboxamide exhibit significant biological activities, particularly in cancer and neurodegenerative diseases. The following sections detail specific applications.
Anticancer Activity
Several studies have identified the potential of pyridine derivatives as anticancer agents. For instance, compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression. The inhibition of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are implicated in tumorigenesis, has been a focal point in drug discovery efforts. The development of selective inhibitors targeting these kinases is crucial for advancing cancer therapies .
Neuroprotective Effects
The neuroprotective properties of pyridine-based compounds are gaining attention, particularly their ability to cross the blood-brain barrier and modulate neuroinflammatory responses. Research has indicated that certain derivatives can enhance neuronal survival and reduce neuroinflammation, making them candidates for treating neurodegenerative disorders such as Alzheimer's disease .
Antibacterial Activity
Fluorinated compounds have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Studies have shown that modifications to the molecular structure can enhance efficacy against resistant strains, suggesting that this compound might be explored for its antibacterial properties .
Case Study 1: PI5P4K Inhibition
A study published in December 2022 focused on the development of selective inhibitors for PI5P4Kγ, highlighting the importance of structural modifications to achieve desired biological effects. The research employed virtual screening methods to identify potential inhibitors, leading to the synthesis of various compounds with promising pharmacokinetic profiles .
Case Study 2: Antibacterial Evaluation
Another investigation assessed the antibacterial efficacy of fluorinated imines and hydrazones, revealing that certain derivatives exhibited significant inhibition against clinical strains such as Staphylococcus aureus and Escherichia coli. This study underscores the potential application of fluorinated pyridine derivatives in addressing antibiotic resistance .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Key Substituent Comparisons
*Calculated based on molecular formulas from evidence.
- Trifluoromethylsulfanyl (-SCF₃) vs. Chloro (-Cl) : The -SCF₃ group is a stronger electron-withdrawing substituent than -Cl, which may enhance binding to biological targets (e.g., enzymes or receptors) by increasing electrophilicity. This is exemplified in fungicidal analogs, where electronic properties correlate with pesticidal efficacy .
- Trifluoromethylsulfanyl vs.
Q & A
Basic: What are the key steps in synthesizing 2-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]pyridine-3-carboxamide?
Answer:
The synthesis typically involves:
- Step 1 : Alkylation of a phenol derivative (e.g., 4-(trifluoromethylsulfanyl)aniline) with a halogenated pyridine intermediate (e.g., 2-chloropyridine-3-carbonyl chloride).
- Step 2 : Coupling via amide bond formation under anhydrous conditions (e.g., using tetrahydrofuran (THF) and a base like triethylamine).
- Step 3 : Purification via HPLC or recrystallization, often yielding hydrochloride salts for stability.
Example: A similar compound (N-(2-aminoethyl)-N-{4-[(4-chlorophenyl)methoxy]phenyl}-2-(trifluoromethyl)benzamide) was synthesized with 75% yield using analogous methods .
Basic: How is the compound characterized for structural confirmation?
Answer:
Standard characterization includes:
- Nuclear Magnetic Resonance (NMR) : H NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and phenyl groups).
- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H] peaks matching theoretical values).
- Infrared Spectroscopy (IR) : Confirmation of amide C=O stretches (~1650–1700 cm) and C-S bonds (~600–700 cm) .
Advanced: How can researchers resolve contradictions in biological activity data for this compound?
Answer:
Contradictions may arise from:
- Variability in assay conditions : Standardize protocols (e.g., MIC values for antitubercular activity require consistent mycobacterial strains and incubation times).
- Solubility differences : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts.
- Structural analogs : Compare with derivatives like 6-chloro-2-ethyl-N-[4-(4-(4-trifluoromethoxy)phenyl)piperidin-1-yl]benzylimidazo[1,2-a]pyridine-3-carboxamide, which shows enhanced activity due to trifluoromethoxy substitutions .
Advanced: What strategies optimize the compound's structure-activity relationship (SAR) for target specificity?
Answer:
Key SAR modifications:
- Pyridine ring substitutions : Chloro groups at position 2 enhance target binding (e.g., Mycobacterium tuberculosis F-ATP synthase inhibition).
- Phenyl group modifications : Trifluoromethylsulfanyl at position 4 improves lipophilicity and membrane permeability.
- Amide linker variations : Substituting the carboxamide with urea groups (e.g., in BAYER compounds) alters hydrogen-bonding interactions .
Basic: What analytical methods ensure purity and stability during storage?
Answer:
- HPLC : Monitor degradation products (e.g., hydrolysis of the amide bond).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C for most carboxamides).
- Karl Fischer Titration : Measure residual moisture in hygroscopic hydrochloride salts .
Advanced: How can researchers design experiments to study the compound's stability under physiological conditions?
Answer:
- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C) to assess acid stability.
- Microsomal stability assays : Use liver microsomes to predict metabolic degradation (e.g., CYP450-mediated oxidation).
- Forced degradation studies : Expose to light, heat, and humidity to identify degradation pathways .
Advanced: How does the compound perform in combination therapies for resistant pathogens?
Answer:
- Synergy testing : Pair with bedaquiline or Q203 (imidazo[1,2-a]pyridine-3-carboxamide derivatives) to target multiple mycobacterial pathways.
- Checkerboard assays : Determine fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy).
- Resistance reversal : Co-administration with efflux pump inhibitors (e.g., verapamil) enhances intracellular accumulation .
Basic: What solvent systems are optimal for solubility testing?
Answer:
- Polar aprotic solvents : DMSO for stock solutions (≤50 mM).
- Aqueous buffers : Phosphate-buffered saline (PBS) with 0.1% Tween-80 for in vitro assays.
- LogP determination : Use octanol-water partitioning to predict membrane permeability .
Advanced: What computational methods predict metabolic pathways for this compound?
Answer:
- In silico tools : Use SwissADME or MetaSite to identify likely sites of oxidation (e.g., pyridine ring or sulfanyl group).
- Docking studies : Simulate interactions with CYP3A4 or CYP2D6 isoforms.
- Metabolite identification : Validate predictions using LC-MS/MS after incubation with hepatocytes .
Advanced: How can researchers address discrepancies in crystallographic vs. solution-phase structural data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
